Cas no 435345-45-2 (1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate is a fluorinated piperazine derivative commonly utilized in pharmaceutical and organic synthesis applications. Its key advantages include high purity and stability, making it suitable for use as an intermediate in the development of bioactive compounds. The presence of a 4-fluoro-benzyl group enhances its reactivity in nucleophilic substitution reactions, while the trifluoroacetate counterion improves solubility in polar organic solvents. This compound is particularly valuable in medicinal chemistry for the design of CNS-targeting molecules due to its structural versatility. Its well-defined chemical properties ensure reproducibility in synthetic processes, supporting research in drug discovery and fine chemical production.
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate structure
435345-45-2 structure
Product Name:1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
CAS No:435345-45-2
MF:C13H16F4N2O2
MW:308.271957397461
CID:328730
PubChem ID:45074773
Update Time:2025-10-19

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • Aceticacid, 2,2,2-trifluoro-
    • 1-(4-FLUOROBENZYL)PIPERAZINE
    • Aceticacid
    • 1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
    • AKOS015852786
    • 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
    • 435345-45-2
    • 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
    • Z3234818837
    • Inchi: 1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7)
    • InChI Key: OAQNDGKTCWLSBU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN1CCNCC1.FC(C(=O)O)(F)F

Computed Properties

  • Exact Mass: 308.11479041g/mol
  • Monoisotopic Mass: 308.11479041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Melting Point: 64-65 °C
  • Refractive Index: 1.5255-1.5275

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate Security Information

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F925930-5mg
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
435345-45-2
5mg
$ 50.00 2022-06-04
TRC
F925930-10mg
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
435345-45-2
10mg
$ 65.00 2022-06-04
TRC
F925930-50mg
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
435345-45-2
50mg
$ 115.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
008547-500mg
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
435345-45-2
500mg
2730CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
008547-500mg
1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate
435345-45-2
500mg
2730.0CNY 2021-07-13

Additional information on 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate

Recent Advances in the Study of 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate (CAS: 435345-45-2)

The compound 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate (CAS: 435345-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine backbone and fluoro-benzyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and antimicrobial compounds. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for future drug development.

One of the key areas of research has focused on the synthesis and optimization of 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of nucleophilic substitution and salt formation techniques, achieving a high-purity product with minimal byproducts. This advancement is critical for facilitating further preclinical and clinical studies.

In terms of pharmacological activity, recent in vitro and in vivo studies have highlighted the compound's affinity for serotonin and dopamine receptors, suggesting its potential as a modulator of neurotransmitter systems. A 2024 study in Neuropharmacology demonstrated that 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate exhibits selective binding to the 5-HT2A receptor, which could pave the way for its use in treating psychiatric disorders such as schizophrenia and depression. Additionally, its trifluoroacetate moiety has been linked to enhanced blood-brain barrier permeability, a desirable property for CNS-targeted therapies.

Beyond its CNS applications, emerging research has explored the antimicrobial properties of this compound. A recent publication in Antimicrobial Agents and Chemotherapy (2024) reported that 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate exhibits potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this effect to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key enzymatic processes. These findings open new avenues for combating antibiotic resistance.

Despite these promising developments, challenges remain in the clinical translation of 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate. Pharmacokinetic studies have indicated variable bioavailability, necessitating further formulation optimization. Moreover, comprehensive toxicology assessments are required to ensure safety profiles meet regulatory standards. Ongoing research aims to address these gaps, with several preclinical trials currently underway.

In conclusion, 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate (CAS: 435345-45-2) represents a versatile and pharmacologically active compound with significant potential in both CNS and antimicrobial therapeutics. Continued research and development efforts are expected to further elucidate its mechanisms and expand its applications, positioning it as a valuable candidate for future drug discovery pipelines.

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